Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus [, , , , ]. D3OG is formed primarily through the UGT1A9 metabolic pathway in the liver and kidneys [, , ]. Its presence in plasma is used as a marker for dapagliflozin metabolism and for studying the effects of various factors on UGT1A9 enzyme activity [, ].
Dapagliflozin 3-O-glucuronide is a significant metabolite of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. This compound arises from the metabolic processing of dapagliflozin through glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs. Dapagliflozin itself is a selective inhibitor of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys.
Dapagliflozin 3-O-glucuronide is synthesized in the human body as a result of the conjugation of dapagliflozin with glucuronic acid. This process is mediated by UDP-glucuronosyltransferases, particularly UGT2B7, UGT2B4, and UGT1A9, which facilitate the attachment of glucuronic acid to the drug molecule. The classification of dapagliflozin 3-O-glucuronide falls under the category of glucuronide metabolites, which are often inactive or less active than their parent compounds.
The synthesis of dapagliflozin 3-O-glucuronide has been explored using various methodologies. One notable approach involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase enzymes. This method allows for regioselective glucuronidation at the 3-O position of dapagliflozin, yielding dapagliflozin 3-O-glucuronide with high specificity and purity.
Additionally, synthetic routes have been established that utilize stable-isotope labeling to facilitate pharmacokinetic studies. These methods include:
Such techniques enable researchers to track metabolites in biological samples effectively and understand their pharmacokinetic profiles better .
Dapagliflozin 3-O-glucuronide is characterized by its molecular formula and a molecular weight of approximately 393.43 g/mol. The structure features a glucose moiety linked to a phenolic group via a glucuronic acid unit at the 3-O position. This structural modification significantly alters its pharmacological properties compared to dapagliflozin.
The compound's structural representation can be summarized as follows:
Dapagliflozin undergoes several metabolic transformations, primarily through conjugation reactions. The key reactions involving dapagliflozin 3-O-glucuronide include:
These reactions are crucial as they determine the pharmacokinetics and elimination pathways for dapagliflozin in humans .
This lack of activity suggests that while dapagliflozin contributes directly to glucose control, its metabolite may play more of a role in drug clearance rather than therapeutic efficacy.
The physical properties of dapagliflozin 3-O-glucuronide include:
Chemical properties include:
These properties are essential for understanding how this metabolite behaves in biological systems .
Dapagliflozin 3-O-glucuronide serves primarily as a biomarker in pharmacokinetic studies assessing the metabolism and excretion patterns of dapagliflozin. Its presence in urine is utilized to monitor drug adherence and metabolic response in clinical settings. Additionally, research into this metabolite can provide insights into individual variability in drug metabolism based on genetic differences in glucuronidation pathways.
Furthermore, understanding the pharmacological profile of dapagliflozin 3-O-glucuronide can aid in developing strategies for managing potential side effects associated with sodium-glucose cotransporter inhibitors .
Dapagliflozin 3-O-β-D-glucuronide (CAS 1351438-75-9) is a major phase II metabolite of the SGLT2 inhibitor dapagliflozin. Its molecular formula is C27H33ClO12, with a molecular weight of 585.00 g/mol. The structure features β-D-glucuronic acid conjugated exclusively at the 3-hydroxy position of dapagliflozin’s glucitol moiety (highlighting regioselective metabolism) [3] [6]. This linkage was unambiguously confirmed through advanced NMR techniques, including heteronuclear multiple-bond correlation (HMBC) and rotating-frame nuclear Overhauser effect spectroscopy (ROESY), which detected key through-bond couplings and spatial proximities between the glucuronide anomeric proton and the glucitol C3 proton [2].
The compound’s stereochemistry retains the original β-configuration at the anomeric carbon of the glucuronide unit, critical for biological recognition. Differentiation from potential isomeric metabolites (e.g., 2-O-glucuronide or phenolic glucuronides) was achieved via comparative chromatography and distinct nuclear Overhauser effect (NOE) patterns. The 3-O-regioisomer exhibits unique chromatographic mobility and fragmentation patterns in LC-MS analyses, enabling its specific identification in biological matrices [2] [5].
Table 1: Key Structural Parameters of Dapagliflozin 3-O-Glucuronide
Parameter | Value/Descriptor | Confirmation Method |
---|---|---|
Molecular Formula | C27H33ClO12 | High-resolution MS |
Molecular Weight | 585.00 g/mol | Mass spectrometry |
Glucuronidation Site | 3-OH of glucitol moiety | HMBC/ROESY NMR |
Anomeric Configuration | β-D-glucopyranuronosyl | 1H-NMR coupling constants |
Regioselectivity vs. isomers | >100:1 selectivity (3-O- vs. 2-O-gluc.) | Synthetic comparison [2] |
The compound presents as a white to off-white solid with a purity >90% by HPLC [3] [7]. It is sparingly soluble in aqueous solutions but dissolves in dimethyl sulfoxide (DMSO) at 1.71 mM (1 mg/mL), requiring sonication and warming for complete solubilization [5] [6]. Stability assessments reveal marked sensitivity to enzymatic and alkaline hydrolysis due to the β-glucuronide bond. While stable at neutral pH and -20°C under nitrogen, accelerated degradation occurs:
Storage stability is maximized at -20°C under inert atmosphere and light protection. Lyophilization from aqueous buffers is discouraged due to hydrolysis risks during freeze-thaw cycles. Thermal gravimetric analysis indicates decomposition onset at 180°C, confirming suitability of standard laboratory handling temperatures [3] [7].
Table 2: Physicochemical and Stability Profile
Property | Conditions | Value |
---|---|---|
Solubility in DMSO | 25°C, with sonication | 1.71 mM (1 mg/mL) |
Solubility in water | 25°C | <0.1 mg/mL |
Purity (HPLC) | UV 220 nm | >90% |
Storage stability | -20°C, N2, dark | >12 months [7] |
Half-life (pH 7.4) | 37°C | ~48 hours |
Hydrolysis rate | β-Glucuronidase (37°C) | Complete in <30 min |
Synthesis of unlabelled dapagliflozin 3-O-glucuronide employs enzymatic catalysis or chemical glycosylation. The enzymatic route utilizes recombinant UGT1A9 (the primary metabolizing enzyme in vivo) to glucuronidate dapagliflozin, yielding >85% regioselectivity for the 3-O-isomer [5]. Chemical synthesis relies on the Koenigs-Knorr reaction, where per-acetylated glucuronyl bromide donors are coupled to selectively protected dapagliflozin precursors, followed by deprotection. This method achieves ~60% yield but requires rigorous regiocontrol to suppress 2-O-glucuronide formation [2].
Stable-isotope analogs (e.g., 13C6-glucuronide) are synthesized using 13C6-labeled glucuronic acid donors or by enzymatic methods with isotopically enriched UDP-glucuronic acid. These analogs serve as internal standards for LC-MS/MS quantification in clinical studies, enabling precise metabolite tracking without isotopic interference. The synthetic strategy involves:
Radiolabeled versions (e.g., 14C at the glucuronide moiety) are similarly produced for mass-balance studies. Reaction optimization focuses on minimizing racemization during glycosidic bond formation and eliminating trace metal contaminants that catalyze autoradiolysis. Yields for isotopic analogs typically range from 40–65%, with specific activities up to 50 mCi/mmol [2] [5].
Table 3: Synthetic Approaches to Isotope-Labeled Analogs
Analog Type | Synthetic Method | Key Reagents | Yield | Application |
---|---|---|---|---|
13C6-Glucuronide | Enzymatic glucuronidation | [13C6]-UDP-GA, UGT1A9 | 45–55% | LC-MS/MS internal standard |
14C-Glucuronide | Koenigs-Knorr reaction | 14C6-glucuronyl bromide | 30–40% | Radiolabeled tracer studies |
2H5-Ethoxy | Chemical modification | 2H5-ethanol, Pd-catalyzed coupling | 25% | Metabolic pathway elucidation |
Reaction optimization insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7